3-{2-[(2-Chlorophenyl)amino]-1,3-thiazol-4-yl}-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[44]NONANE-1,6-DIONE is a complex organic compound that features a unique spirocyclic structureThe presence of a thiazole ring and a spirocyclic dione structure contributes to its diverse chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5) . Another approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of the chloroanilino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter activity in the brain, thereby reducing the frequency and severity of seizures . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[2-(2-CHLOROANILINO)-1,3-THIAZOL-4-YL]-3,8,8-TRIMETHYL-2,7-DIOXASPIRO[4.4]NONANE-1,6-DIONE is unique due to its spirocyclic structure and the presence of both thiazole and chloroanilino groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H19ClN2O4S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C19H19ClN2O4S/c1-17(2)9-19(14(23)25-17)10-18(3,26-15(19)24)13-8-27-16(22-13)21-12-7-5-4-6-11(12)20/h4-8H,9-10H2,1-3H3,(H,21,22) |
InChI Key |
YISCEAHIFCOHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4Cl)C(=O)O1)C |
Origin of Product |
United States |
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